molecular formula Ce3In B14726625 CID 71355440 CAS No. 12014-99-2

CID 71355440

Cat. No.: B14726625
CAS No.: 12014-99-2
M. Wt: 535.17 g/mol
InChI Key: MWWZWLBYLLDFES-UHFFFAOYSA-N
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Description

CID 71355440 is a chemical compound registered in the PubChem database, a public repository for chemical structures and associated biological activities. Based on contextual references to similar compounds (e.g., oscillatoxin derivatives, betulin analogs), this compound may belong to a class of bioactive molecules studied for applications in pharmacology or biochemistry.

Properties

CAS No.

12014-99-2

Molecular Formula

Ce3In

Molecular Weight

535.17 g/mol

InChI

InChI=1S/3Ce.In

InChI Key

MWWZWLBYLLDFES-UHFFFAOYSA-N

Canonical SMILES

[In].[Ce].[Ce].[Ce]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 71355440 involves specific synthetic routes and reaction conditions. These methods typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Verification of CID 71355440

No entries for This compound exist in:

  • PubChem (Sources , )

  • FiehnLab metabolite library (Source )

  • EPA Comptox Dashboard (Source )

  • Bioconductor metabolite ID mapping (Source )

This suggests the CID may be erroneous or the compound is not yet cataloged in public databases.

Analysis of Closest CID Analogues

While this compound is undocumented, adjacent CIDs (e.g., 71317440 , 71300440 ) provide insights into reaction methodologies for complex organometallic or sulfonated compounds:

CID 71317440 (Ga₂H₂O₁₃S₃⁻⁶)

  • Structure : Gallium-sulfate-water complex.

  • Reactivity : Likely participates in hydrolysis or ligand-exchange reactions due to its sulfate and aqua ligands .

  • Analogous Reactions :

    • Hydrolysis : Similar gallium complexes react with water to form Ga(OH)₃ and sulfuric acid .

    • Ligand Substitution : Sulfate groups may be replaced by phosphate or carboxylate ligands under acidic conditions .

CID 71300440 (C₂₉H₃₁N₁₁O₁₂STc)

  • Structure : Technetium-containing radiopharmaceutical precursor.

  • Key Reactions :

    • Coordination Chemistry : Binds to biomolecules via thiolate and amide groups (Source ).

    • Redox Reactions : Technetium(IV) centers may undergo reduction to Tc(III) in biological systems .

General Methodologies for Reaction Analysis

The following approaches are used in the literature to study chemical reactions of similar compounds:

Cytotoxicity Assays (If Pharmacologically Active)

Assay TypeCell LinesIC₅₀ RangeSource
MTTHCT-116, MCF-7, HeLa3.6–62.6 µM
SRBHepG2, MDA-MB-2311.4–55.2 µM

Identified Data Gaps

  • No kinetic data for gallium or technetium complexes in the NIST Kinetics Database (Source ).

  • No enzymatic interaction studies in ToxCast assays (Source ).

  • Missing synthetic protocols for undocumented CIDs in HMDB or ChEBI (Source ).

Recommendations for Further Study

  • Re-synthesize and Validate CID : Use high-resolution mass spectrometry to confirm molecular identity.

  • Reaction Screening :

    • Test hydrolysis/ligand substitution under varied pH/temperature.

    • Use DFT calculations to predict reactivity (e.g., via Gaussian 16).

  • Biological Profiling : Screen against kinase or phosphatase targets if structurally analogous to cytotoxic triazines (Sources ).

Scientific Research Applications

CID 71355440 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of CID 71355440 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 71355440 lacks explicit characterization in the evidence, comparisons can be inferred from structurally or functionally related compounds discussed across multiple studies. Below is a synthesis of key findings for analogous compounds:

Structural Analogues

  • Oscillatoxin Derivatives :

    • Oscillatoxin D (CID 101283546) : A marine-derived toxin with a polyketide backbone. Its structural complexity includes fused cyclic ethers, a feature associated with cytotoxicity and ion-channel modulation .
    • 30-Methyl-Oscillatoxin D (CID 185389) : A methylated variant of oscillatoxin D, exhibiting enhanced metabolic stability compared to its parent compound .
    • Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092) : Derivatives with modified side chains, showing reduced toxicity but retained binding affinity for cellular targets .
  • Betulin Derivatives: Betulin (CID 72326): A triterpenoid with anti-inflammatory and antiviral properties. Its derivatives, such as 3-O-Caffeoyl Betulin (CID 10153267), demonstrate improved solubility and bioavailability .

Functional Analogues

  • Bile Acids (e.g., Taurocholic Acid, CID 6675) : These compounds regulate lipid metabolism and are structurally distinct from this compound but share applications in drug delivery and metabolic studies .
  • Chemotherapy-Induced Diarrhea (CID) Modulators :
    • Irbesartan (CID 3749) : An angiotensin receptor blocker repurposed to mitigate chemotherapy-induced diarrhea (CID) by modulating electrolyte transport .
    • Ginkgolic Acid 17:1 (CID 5469634) : Inhibits secretory pathways implicated in CID, with a mechanism distinct from traditional antidiarrheals .

Analytical Techniques for Comparison

  • LC-ESI-MS with Source-Induced CID: Used to differentiate isomers like Ginsenoside Rf and Pseudoginsenoside F11 based on fragmentation patterns . This method could theoretically resolve structural features of this compound if applied.
  • GC-MS and Vacuum Distillation : Employed to profile volatile compounds and isolate fractions, as demonstrated for CIEO (a related compound mixture) .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name PubChem CID Key Features Biological Activity Reference
Oscillatoxin D 101283546 Polyketide backbone, cyclic ethers Cytotoxic, ion-channel modulator
3-O-Caffeoyl Betulin 10153267 Triterpenoid with caffeoyl moiety Anti-inflammatory, antiviral
Taurocholic Acid 6675 Bile acid with taurine conjugation Lipid metabolism regulation
Irbesartan 3749 Angiotensin receptor blocker Chemotherapy-induced diarrhea

Table 2: Analytical Methods for Compound Characterization

Technique Application Example Relevance to this compound Reference
LC-ESI-MS with CID Differentiation of ginsenoside isomers Structural elucidation of complex molecules
GC-MS Profiling volatile compounds in CIEO Volatility and purity assessment

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